3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine
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Overview
Description
3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine is a heterocyclic compound that belongs to the benzothiazole family. . The compound’s structure features a thiazole ring fused with a benzene ring, which is further substituted with ethoxyethyl and dimethoxy groups, contributing to its unique chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and functional groups.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the activity of certain enzymes, leading to a decrease in the production of harmful substances in the body .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, depending on their specific structure and functional groups .
Result of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may have a variety of effects at the molecular and cellular level.
Action Environment
It is known that the biological activity of thiazole derivatives can be influenced by a variety of factors, including the presence of other substances in the body, the ph of the environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-amino-5,6-dimethoxybenzothiazole with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran (THF) under reflux conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine has been explored for various scientific research applications:
Biology: It has shown promise in biological studies for its potential antimicrobial, antifungal, and anticancer activities. Researchers are investigating its interactions with biological targets and its mechanism of action.
Medicine: The compound is being studied for its potential therapeutic applications, including its use as a lead compound for the development of new drugs targeting specific diseases.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-chlorobenzothiazole: Known for its antimicrobial and anticancer activities.
2-amino-5-fluorobenzothiazole: Exhibits similar biological activities and is used in medicinal chemistry research.
6-nitrobenzo[d]thiazol-2-amine: Another benzothiazole derivative with potential therapeutic applications.
Uniqueness
3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxyethyl and dimethoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-4-18-6-5-15-9-7-10(16-2)11(17-3)8-12(9)19-13(15)14/h7-8,14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYBEIVRGGNHMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=C(C=C2SC1=N)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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